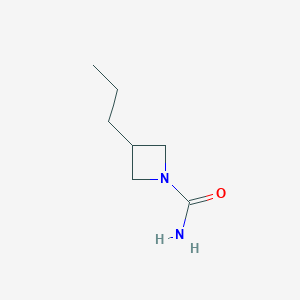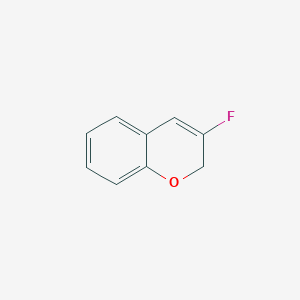
3-Propylazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propylazetidine-1-carboxamide is a nitrogen-containing heterocyclic compound It is characterized by a four-membered azetidine ring with a propyl group attached to the nitrogen atom and a carboxamide group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylazetidine-1-carboxamide typically involves the reaction of azetidine with propylamine and a carboxylating agent. One common method is the amidation of azetidine with propylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microwave-assisted synthesis is another method that can be employed to accelerate the reaction rate and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Propylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the propyl group or the carboxamide group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halogen atoms, which can then be substituted by nucleophiles.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Propylazetidine-1-amine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Propylazetidine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Propylazetidine-1-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the second position.
N-propylazetidine-2-carboxamide: Similar structure but with the carboxamide group at the second position.
Azetidine-3-carboxamide: A compound with the carboxamide group at the third position.
Uniqueness: 3-Propylazetidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its four-membered ring structure provides significant ring strain, making it more reactive compared to larger ring systems .
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
3-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-3-6-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChI-Schlüssel |
ASFUJRYWRTWGEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CN(C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)






![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)

![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)



